

IR and mass spectrometry analysis of 2,6-Dimethylbenzyl alcohol

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Compound of Interest

Compound Name: 2,6-Dimethylbenzyl alcohol

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An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of **2,6-Dimethylbenzyl Alcohol**

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize **2,6-Dimethylbenzyl alcohol** ($C_9H_{12}O$, Mol. Wt.: 136.19 g/mol), a significant aromatic alcohol intermediate in various chemical syntheses. The focus is on the principles and expected outcomes of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), two pivotal methods for structural elucidation and purity assessment. This document details predicted spectral data, outlines standardized experimental protocols, and presents a visual workflow for the analytical process. While direct experimental spectra for this specific isomer are not widely published, the data herein are predicted based on established spectroscopic principles and data from closely related analogs.

Spectroscopic Analysis

The structural confirmation of **2,6-Dimethylbenzyl alcohol** relies on the identification of its key functional groups: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the 1,2,3-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

[1] For **2,6-Dimethylbenzyl alcohol**, the spectrum is expected to be dominated by the characteristic absorptions of the O-H and C-O bonds of the primary alcohol, as well as vibrations associated with the substituted aromatic ring.[2][3]

Table 1: Predicted Infrared (IR) Absorption Data for **2,6-Dimethylbenzyl Alcohol**

Wavenumber (cm ⁻¹)	Predicted Intensity	Vibrational Mode Assignment	Functional Group
~3600-3200	Strong, Broad	O-H Stretching (H-bonded)	Primary Alcohol
~3060-3020	Medium to Weak	C-H Stretching	Aromatic Ring
~2950-2850	Medium	C-H Stretching (Asymmetric & Symmetric)	Methylene (-CH ₂) & Methyl (-CH ₃)
~1600 & ~1470	Medium to Strong	C=C Stretching	Aromatic Ring
~1450	Medium	C-H Bending (Scissoring)	Methylene (-CH ₂)
~1220-1050	Strong	C-O Stretching	Primary Alcohol
~780-740	Strong	C-H Out-of-Plane Bending	1,2,3-Trisubstituted Ring

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion.[4] Aromatic alcohols like **2,6-Dimethylbenzyl alcohol** typically exhibit a discernible molecular ion peak and undergo characteristic fragmentation pathways, including dehydration and alpha-cleavage.[3][5] The fragmentation of its isomers, such as 2,4- and 2,5-dimethylbenzyl alcohol, often shows prominent peaks at m/z 118 (loss of water) and fragments related to the dimethylphenyl moiety.[6][7]

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for **2,6-Dimethylbenzyl Alcohol**

Mass-to-Charge (m/z)	Predicted Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
136	Medium	$[\text{C}_9\text{H}_{12}\text{O}]^+$	Molecular Ion $[\text{M}]^+$
121	Medium	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of Methyl Radical ($\cdot\text{CH}_3$)
118	High	$[\text{C}_9\text{H}_{10}]^+$	Dehydration (Loss of H_2O from M^+)
107	High	$[\text{C}_7\text{H}_7\text{O}]^+$	Alpha-Cleavage (Loss of $\cdot\text{CH}_2\text{OH}$) - Unlikely as primary; more likely $[\text{M}-\text{H}-\text{H}_2\text{O}]^+$
105	Medium	$[\text{C}_8\text{H}_9]^+$	Loss of Hydroxyl Radical ($\cdot\text{OH}$)
91	High	$[\text{C}_7\text{H}_7]^+$	Tropylium Ion (Rearrangement after loss of CH_2OH)
77	Medium	$[\text{C}_6\text{H}_5]^+$	Phenyl Cation (Loss of $\text{C}_3\text{H}_7\text{O}$ from M^+)

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring IR and MS data for **2,6-Dimethylbenzyl alcohol**.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is suitable for the direct analysis of solid samples with minimal preparation.

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

- Instrument Preparation:
 - Ensure the spectrometer has reached thermal and electronic stability.
 - Clean the ATR crystal surface meticulously with a soft, lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.
- Background Acquisition: Perform a background scan (typically 16-32 scans co-added) to capture the spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **2,6-Dimethylbenzyl alcohol** powder onto the center of the ATR crystal.
 - Apply consistent pressure using the ATR pressure arm to ensure intimate contact between the sample and the crystal surface.
- Spectrum Acquisition:
 - Acquire the sample spectrum, co-adding 16 to 32 scans to achieve an adequate signal-to-noise ratio.
 - Process the resulting spectrum using the instrument's software to perform baseline correction and peak picking to identify absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS)

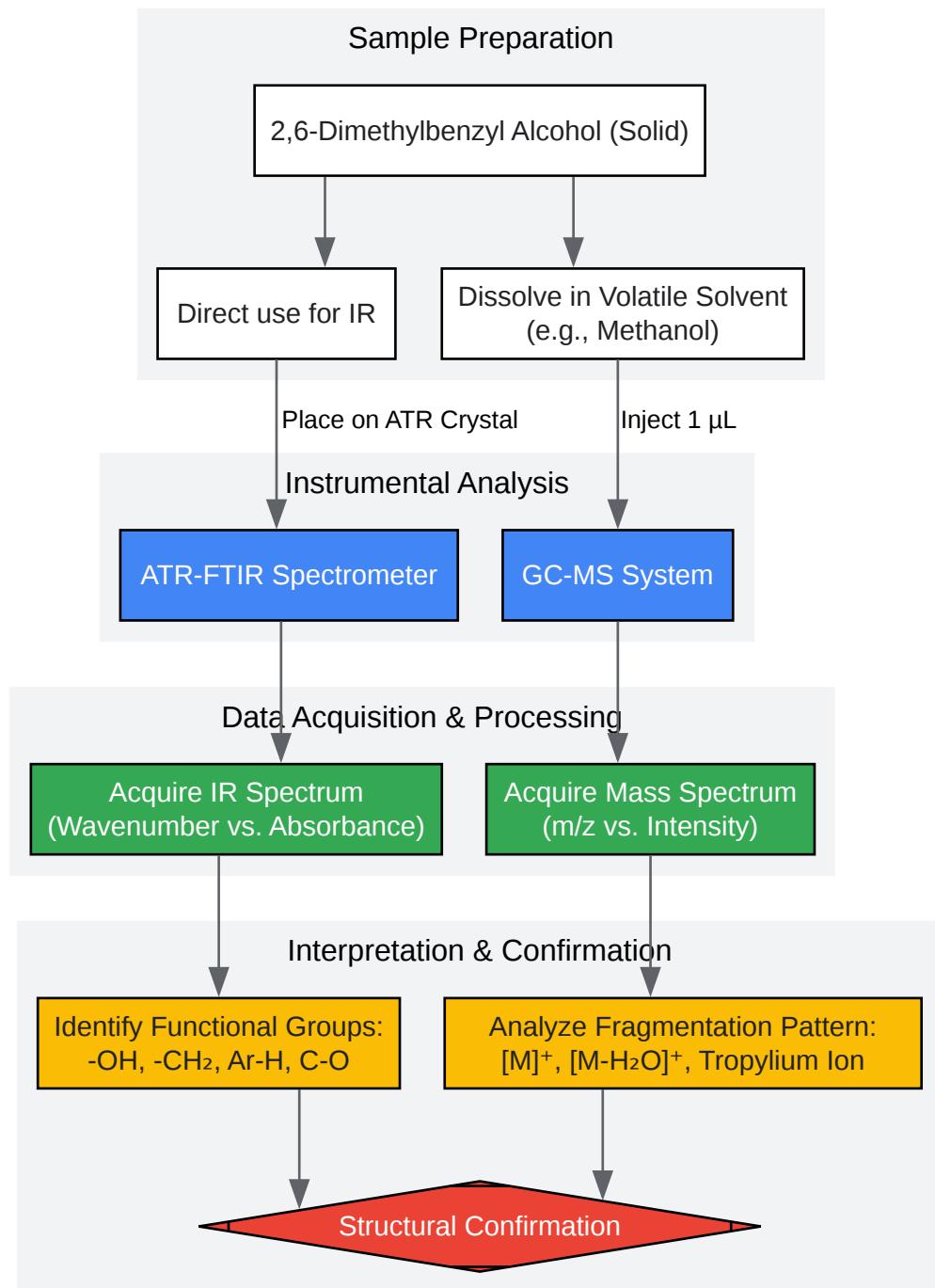
This protocol is standard for the analysis of volatile and semi-volatile organic compounds, providing both separation and mass analysis.[\[8\]](#)

- Instrumentation: A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Sample Preparation:

- Prepare a stock solution of **2,6-Dimethylbenzyl alcohol** by dissolving ~10 mg of the solid in 10 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).
- Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL.
- GC Conditions (Typical):
 - Injection Port: 250 °C
 - Injection Volume: 1 µL
 - Injection Mode: Split (e.g., 50:1 ratio) or Splitless for higher sensitivity.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400.
 - Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
- Data Analysis: Identify the chromatographic peak corresponding to **2,6-Dimethylbenzyl alcohol** and analyze its mass spectrum. Compare the fragmentation pattern with the predicted data and reference spectra from spectral libraries (if available).

Visualized Workflow and Data Interpretation

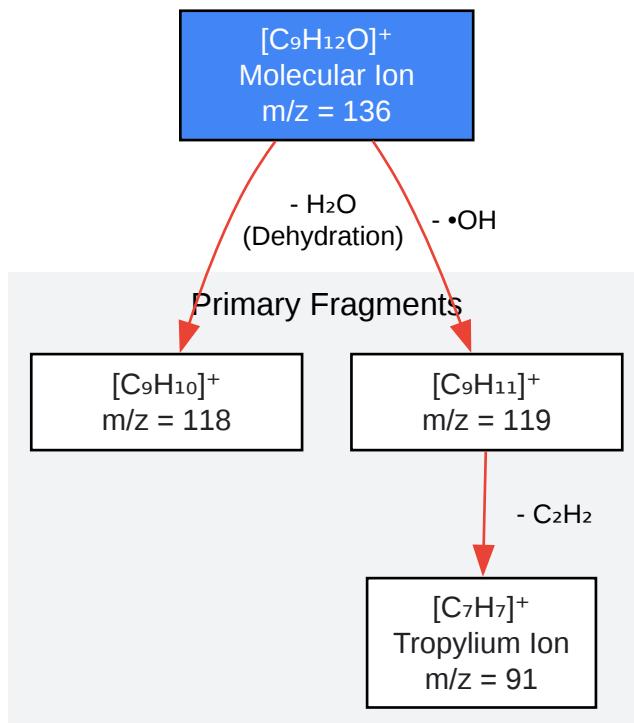
The logical flow of analysis, from initial sample handling to final structural confirmation, is a critical component of robust scientific investigation.



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Caption: Analytical workflow for the spectroscopic analysis of **2,6-Dimethylbenzyl alcohol**.

The fragmentation pathways of **2,6-Dimethylbenzyl alcohol** under electron ionization are key to its identification. The primary routes involve the loss of stable neutral molecules or the formation of stabilized carbocations.



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Caption: Key fragmentation pathways for **2,6-Dimethylbenzyl alcohol** in EI-MS.

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